molecular formula C26H43NNaO5 B124096 sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate CAS No. 16409-34-0

sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate

Cat. No.: B124096
CAS No.: 16409-34-0
M. Wt: 472.6 g/mol
InChI Key: IIYSTUUVIASHBG-YEUHZSMFSA-N
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Description

Glycodeoxycholic acid sodium salt is a bile salt formed in the liver by the conjugation of deoxycholate with glycine, usually in the form of its sodium salt. It acts as a detergent to solubilize fats for absorption and is itself absorbed. This compound is used as a cholagogue and choleretic .

Mechanism of Action

Target of Action

Sodium glycodeoxycholate primarily targets hepatocytes . Hepatocytes are the main cell type in the liver and play a crucial role in protein synthesis, metabolism, and detoxification .

Mode of Action

Sodium glycodeoxycholate interacts with hepatocytes and induces apoptosis , a process of programmed cell death . This process is associated with DNA cleavage by endonucleases . Endonucleases are enzymes that cleave the phosphodiester bond within a polynucleotide chain, facilitating the breakdown of DNA.

Biochemical Pathways

Sodium glycodeoxycholate is a secondary bile acid produced by the action of enzymes existing in the microbial flora of the colonic environment . Bile acids are crucial for the digestion and absorption of dietary fats in the small intestine. They form micelles, which are tiny clusters of bile salts that transport lipids across the cell membrane .

Pharmacokinetics

The pharmacokinetics of sodium glycodeoxycholate involve its absorption and distribution in the body. It has been studied as an absorption enhancer to increase drug transport across various biological barriers such as the blood-brain barrier, skin, mucosa, cornea, buccal, nasal, pulmonary, and intestinal membranes . It enhances absorption by increasing the solubility of hydrophobic drugs or by increasing the fluidity of the apical and basolateral membranes .

Result of Action

The primary result of sodium glycodeoxycholate’s action is the induction of apoptosis in hepatocytes . This can lead to the breakdown of DNA, contributing to the programmed cell death process .

Action Environment

The action of sodium glycodeoxycholate can be influenced by various environmental factors. For instance, its efficacy as an absorption enhancer can be affected by the physiological conditions of the biological barriers it interacts with . Furthermore, its stability and efficacy can be influenced by factors such as pH and the presence of other compounds .

Biochemical Analysis

Biochemical Properties

Sodium glycodeoxycholate is known for its amphipathic nature, which allows it to interact with both hydrophobic and hydrophilic molecules. This property makes it an effective emulsifying agent in biochemical reactions. Sodium glycodeoxycholate interacts with various enzymes, proteins, and other biomolecules, including lipases and phospholipases, to enhance the breakdown and absorption of lipids. It also interacts with membrane proteins, altering their structure and function to facilitate the transport of lipids across cell membranes .

Cellular Effects

Sodium glycodeoxycholate has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, sodium glycodeoxycholate can induce apoptosis in hepatocytes by activating specific signaling pathways and promoting DNA cleavage . It also affects the fluidity of cell membranes, which can impact the function of membrane-bound proteins and receptors .

Molecular Mechanism

At the molecular level, sodium glycodeoxycholate exerts its effects through several mechanisms. It binds to specific receptors on the cell surface, triggering intracellular signaling cascades that lead to changes in gene expression and enzyme activity. Sodium glycodeoxycholate can also inhibit or activate enzymes involved in lipid metabolism, such as lipases and phospholipases, by altering their conformation and catalytic activity . Additionally, it can modulate the expression of genes involved in lipid transport and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium glycodeoxycholate can change over time due to its stability and degradation. Studies have shown that sodium glycodeoxycholate is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to sodium glycodeoxycholate can result in sustained changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of sodium glycodeoxycholate vary with different dosages in animal models. At low doses, it can enhance lipid absorption and metabolism without causing significant adverse effects. At high doses, sodium glycodeoxycholate can induce toxicity and adverse effects, such as liver damage and gastrointestinal disturbances . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced at higher doses .

Metabolic Pathways

Sodium glycodeoxycholate is involved in several metabolic pathways, including the enterohepatic circulation of bile acids. It interacts with enzymes such as bile salt hydrolases and conjugating enzymes, which modify its structure and function. Sodium glycodeoxycholate also affects metabolic flux and metabolite levels by modulating the activity of enzymes involved in lipid metabolism .

Transport and Distribution

Within cells and tissues, sodium glycodeoxycholate is transported and distributed by specific transporters and binding proteins. It interacts with bile acid transporters, such as the apical sodium-dependent bile acid transporter (ASBT) and organic anion transporting polypeptides (OATPs), to facilitate its uptake and distribution . Sodium glycodeoxycholate can also bind to intracellular proteins, affecting its localization and accumulation within cells .

Subcellular Localization

Sodium glycodeoxycholate is localized in various subcellular compartments, including the endoplasmic reticulum, mitochondria, and lysosomes. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, sodium glycodeoxycholate can be targeted to the mitochondria, where it affects mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycodeoxycholic acid sodium salt can be synthesized by conjugating deoxycholic acid with glycine. The reaction typically involves the activation of the carboxyl group of deoxycholic acid, followed by its reaction with glycine under controlled conditions to form the amide bond. The sodium salt form is then obtained by neutralizing the resulting glycodeoxycholic acid with sodium hydroxide .

Industrial Production Methods: Industrial production of glycodeoxycholic acid sodium salt involves similar synthetic routes but on a larger scale. The process includes the purification of deoxycholic acid, its conjugation with glycine, and subsequent neutralization with sodium hydroxide. The product is then crystallized and purified to achieve the desired purity levels .

Types of Reactions:

    Oxidation: Glycodeoxycholic acid sodium salt can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: The compound can be reduced under specific conditions, although this is less common.

    Substitution: It can participate in substitution reactions, especially at the carboxyl and hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: Reagents such as thionyl chloride and acyl chlorides are often employed.

Major Products Formed:

Scientific Research Applications

Glycodeoxycholic acid sodium salt has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Glycochenodeoxycholic Acid Sodium Salt
  • Glycocholic Acid Sodium Salt
  • Taurodeoxycholic Acid Sodium Salt
  • Taurocholic Acid Sodium Salt

Comparison: Glycodeoxycholic acid sodium salt is unique in its specific conjugation with glycine and its particular role in solubilizing fats for absorption. Compared to glycochenodeoxycholic acid sodium salt, it has different hydroxylation patterns, which affect its biological activity and solubility. Taurodeoxycholic acid sodium salt and taurocholic acid sodium salt, on the other hand, are conjugated with taurine instead of glycine, leading to differences in their detergent properties and physiological roles .

Properties

CAS No.

16409-34-0

Molecular Formula

C26H43NNaO5

Molecular Weight

472.6 g/mol

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

InChI

InChI=1S/C26H43NO5.Na/c1-15(4-9-23(30)27-14-24(31)32)19-7-8-20-18-6-5-16-12-17(28)10-11-25(16,2)21(18)13-22(29)26(19,20)3;/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32);/t15-,16-,17-,18+,19-,20+,21+,22+,25+,26-;/m1./s1

InChI Key

IIYSTUUVIASHBG-YEUHZSMFSA-N

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na]

SMILES

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+]

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na]

16409-34-0

Pictograms

Irritant

Synonyms

N-[(3α,5β,12α)-3,12-Dihydroxy-24-oxocholan-24-yl]glycine Sodium Salt;  _x000B_N-(3α,12α-Dihydroxy-5β-cholan-24-oyl)glycine Sodium Salt;  N-(Carboxymethyl)-3α,12α-dihydroxy-5β-cholan-24-amide Sodium Salt;  Cholane Glycine Deriv. Sodium Salt;  3α,12α-Dihydroxy

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate
Reactant of Route 2
Reactant of Route 2
sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate
Reactant of Route 3
Reactant of Route 3
sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate
Reactant of Route 4
Reactant of Route 4
sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate
Reactant of Route 5
sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate
Reactant of Route 6
sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate

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